molecular formula C15H15ClN2O2 B11112154 2-chloro-N'-[(1E)-1-(3,5-dimethylfuran-2-yl)ethylidene]benzohydrazide

2-chloro-N'-[(1E)-1-(3,5-dimethylfuran-2-yl)ethylidene]benzohydrazide

Cat. No.: B11112154
M. Wt: 290.74 g/mol
InChI Key: PBSRAIUWBTUPPY-GZTJUZNOSA-N
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Description

2-chloro-N’-[(1E)-1-(3,5-dimethylfuran-2-yl)ethylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N’-[(1E)-1-(3,5-dimethylfuran-2-yl)ethylidene]benzohydrazide typically involves the condensation of 2-chlorobenzohydrazide with 1-(3,5-dimethylfuran-2-yl)ethanone. The reaction is usually carried out in the presence of a catalytic amount of glacial acetic acid and anhydrous ethanol as the solvent. The mixture is refluxed for a few hours, followed by cooling to room temperature to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N’-[(1E)-1-(3,5-dimethylfuran-2-yl)ethylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted benzohydrazides with various functional groups.

Scientific Research Applications

2-chloro-N’-[(1E)-1-(3,5-dimethylfuran-2-yl)ethylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N’-[(1E)-1-(3,5-dimethylfuran-2-yl)ethylidene]benzohydrazide involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N’-[(1E)-1-(5-chloro-2-hydroxyphenyl)ethylidene]benzohydrazide: Similar structure with an additional chloro and hydroxy group.

    N’-[(1E)-1-(2-furyl)ethylidene]-2-chlorobenzohydrazide: Similar structure with a furan moiety instead of the dimethylfuran.

Uniqueness

2-chloro-N’-[(1E)-1-(3,5-dimethylfuran-2-yl)ethylidene]benzohydrazide is unique due to the presence of the dimethylfuran moiety, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C15H15ClN2O2

Molecular Weight

290.74 g/mol

IUPAC Name

2-chloro-N-[(E)-1-(3,5-dimethylfuran-2-yl)ethylideneamino]benzamide

InChI

InChI=1S/C15H15ClN2O2/c1-9-8-10(2)20-14(9)11(3)17-18-15(19)12-6-4-5-7-13(12)16/h4-8H,1-3H3,(H,18,19)/b17-11+

InChI Key

PBSRAIUWBTUPPY-GZTJUZNOSA-N

Isomeric SMILES

CC1=CC(=C(O1)/C(=N/NC(=O)C2=CC=CC=C2Cl)/C)C

Canonical SMILES

CC1=CC(=C(O1)C(=NNC(=O)C2=CC=CC=C2Cl)C)C

Origin of Product

United States

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